molecular formula C8H8Cl2O B8690249 8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one CAS No. 51592-71-3

8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one

Cat. No. B8690249
CAS RN: 51592-71-3
M. Wt: 191.05 g/mol
InChI Key: MHFJPIZWTIKAND-UHFFFAOYSA-N
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Patent
US05049497

Procedure details

A mixture of 3 liters of water, 150 g of an active Bakers Yeast, 15 g of edible yeast and 10 g of sucrose were stirred at 32° C. A solution of 24 g of 8,8-dichloro-bicyclo[4.2.0]oct-2-en-7-one in 170 ml of ethanol was added dropwise over a 15 minute period, followed by a further 5 g of sucrose. After stirring for 45 minutes the reaction mixture was centrifuged to remove the yeast, which was washed with acetone and the washings combined with the aqueous product from the centrifuge. The combined product was washed several times with ethyl acetate, the organic washings combined filtered and the solvent removed from the filtrate under reduced pressure. The residue was chromatographed on silica gel, eluting with 5% acetone in hexane, initially and gradually increasing the proportion of acetone to 100%, giving 4.0 g of (1S,6R)-8,8-dichlorobicyclo[4.2.0]oct-2-en-7-one (4) as a liquid, [α]D =-78.7° (C=0.8, CHCl3), and 8.8 g of crude (1R,6S,7S)-8,8-dichlorobicyclo[4.2.0]oct-2-en-7-ol (5), which was recrystallized from hexane to give 6.4 g of pure (5), m.p.=86°-7° C., [α]D =-217.1° (C=0.6, CHCl3).
Name
Quantity
3 L
Type
reactant
Reaction Step One
Name
sucrose
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two
Name
sucrose
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O.[Cl:25][C:26]1([Cl:35])[CH:33]2[CH:28]([CH2:29][CH2:30][CH:31]=[CH:32]2)[C:27]1=[O:34]>C(O)C>[Cl:25][C:26]1([Cl:35])[C@@H:33]2[C@@H:28]([CH2:29][CH2:30][CH:31]=[CH:32]2)[C:27]1=[O:34].[Cl:25][C:26]1([Cl:35])[C@H:33]2[C@H:28]([CH2:29][CH2:30][CH:31]=[CH:32]2)[C@@H:27]1[OH:34]

Inputs

Step One
Name
Quantity
3 L
Type
reactant
Smiles
O
Name
sucrose
Quantity
10 g
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
ClC1(C(C2CCC=CC12)=O)Cl
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
sucrose
Quantity
5 g
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32 °C
Stirring
Type
CUSTOM
Details
were stirred at 32° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 45 minutes the reaction mixture
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to remove the yeast, which
WASH
Type
WASH
Details
was washed with acetone
WASH
Type
WASH
Details
The combined product was washed several times with ethyl acetate
FILTRATION
Type
FILTRATION
Details
the organic washings combined filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 5% acetone in hexane
TEMPERATURE
Type
TEMPERATURE
Details
initially and gradually increasing the proportion of acetone to 100%

Outcomes

Product
Name
Type
product
Smiles
ClC1(C([C@@H]2CCC=C[C@H]12)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
Name
Type
product
Smiles
ClC1([C@H]([C@H]2CCC=C[C@@H]12)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.